chemical structure and properties of N-(3-Chloro-p-tolyl)benzamidine
chemical structure and properties of N-(3-Chloro-p-tolyl)benzamidine
An In-Depth Technical Guide to N-(3-Chloro-p-tolyl)benzamidine
Executive Summary & Chemical Identity
N-(3-Chloro-p-tolyl)benzamidine (CAS RN: 23557-79-1 ) is a specialized N-arylbenzamidine derivative utilized primarily as a pharmacophore in medicinal chemistry and as a building block in the synthesis of heterocyclic compounds. Structurally, it consists of a benzamidine core where one of the nitrogen atoms bears a 3-chloro-4-methylphenyl (3-chloro-p-tolyl) substituent.
This compound belongs to a class of amidines known for their biological versatility, particularly as serine protease inhibitors (mimicking the arginine side chain) and as precursors for imidazoles, pyrimidines, and triazines. The introduction of the 3-chloro and 4-methyl groups on the N-phenyl ring modulates the compound's lipophilicity and steric profile, enhancing its membrane permeability and binding selectivity compared to the unsubstituted parent benzamidine.
Table 1: Physicochemical Profile[2][3]
| Property | Value / Description |
| IUPAC Name | N-(3-Chloro-4-methylphenyl)benzenecarboximidamide |
| CAS Number | 23557-79-1 |
| Molecular Formula | C₁₄H₁₃ClN₂ |
| Molecular Weight | 244.72 g/mol |
| Core Scaffold | Benzamidine (N-substituted) |
| Physical State | White to off-white crystalline solid |
| Solubility | Low in water; Soluble in DMSO, Ethanol, Methanol, Chloroform |
| pKa (Predicted) | ~10–11 (Amidine functionality is highly basic) |
| LogP (Predicted) | ~3.8 (High lipophilicity due to Cl/Me substituents) |
| H-Bond Donors | 2 (Amidine -NH₂ and =NH tautomer) |
| H-Bond Acceptors | 1 |
Structural Analysis & Tautomerism
The chemical behavior of N-(3-Chloro-p-tolyl)benzamidine is governed by amidine tautomerism. In solution, the double bond can shift between the two nitrogen atoms, although the form where the double bond is conjugated with the electron-deficient phenyl ring is often favored.
Tautomeric Equilibrium: Ph-C(=NH)-NH-Ar ⇌ Ph-C(NH₂)=N-Ar
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Form A (Imino form): The N-aryl group is on the single-bonded nitrogen.
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Form B (Anilino form): The N-aryl group is on the double-bonded nitrogen.
The 3-Chloro-4-methyl substitution pattern provides specific electronic effects:
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3-Chloro (meta): Electron-withdrawing (inductive), increasing the acidity of the NH proton and potentially enhancing H-bond donor capability.
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4-Methyl (para): Electron-donating (hyperconjugation) and lipophilic, aiding in hydrophobic pocket binding (e.g., S1 pockets of proteases).
Figure 1: Structural & Tautomeric Representation (DOT)
Caption: Tautomeric equilibrium of N-(3-Chloro-p-tolyl)benzamidine. The position of the double bond shifts between the nitrogen atoms, influencing reactivity and binding modes.
Synthesis Methodologies
The synthesis of N-arylbenzamidines typically involves the activation of a nitrile followed by nucleophilic attack by an aniline. For N-(3-Chloro-p-tolyl)benzamidine , the reaction occurs between benzonitrile and 3-chloro-4-methylaniline .
Primary Protocol: Lewis Acid-Catalyzed Addition (The Pinner-Like Approach)
This method is preferred for its high yield and operational simplicity.
Reagents:
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Benzonitrile (1.0 equiv)
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3-Chloro-4-methylaniline (1.0 equiv)
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Aluminum Chloride (AlCl₃) (1.2 equiv) (anhydrous)
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Solvent: Chlorobenzene or o-Dichlorobenzene (high boiling point, inert)
Step-by-Step Workflow:
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Complex Formation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve 3-chloro-4-methylaniline in dry chlorobenzene. Add anhydrous AlCl₃ in portions with stirring at room temperature. Caution: Exothermic. Mechanism: AlCl₃ coordinates with the aniline nitrogen and the nitrile nitrogen, activating the nitrile carbon towards nucleophilic attack.
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Addition: Add benzonitrile dropwise to the mixture.
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Reflux: Heat the reaction mixture to reflux (~130°C) for 6–12 hours. The solution will typically darken as the amidine-aluminate complex forms.
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Hydrolysis (Quenching): Cool the mixture to 0°C. Carefully pour the reaction mass into ice-cold dilute HCl. This hydrolyzes the Al-complex, releasing the amidine hydrochloride salt into the aqueous phase.
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Isolation:
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Acidic Phase: Extract the aqueous acidic layer with ethyl acetate to remove unreacted nitrile/aniline.
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Basification: Basify the aqueous layer with 20% NaOH or NH₄OH to pH ~10. The free base N-(3-Chloro-p-tolyl)benzamidine will precipitate as a white/off-white solid.
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Filtration: Filter the solid, wash with cold water, and dry under vacuum.
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Purification: Recrystallize from Ethanol/Water or Toluene to achieve >98% purity.
Figure 2: Synthetic Pathway Diagram (DOT)
Caption: AlCl3-mediated synthesis of N-(3-Chloro-p-tolyl)benzamidine via direct nucleophilic addition.
Spectroscopic Characterization
To validate the structure of the synthesized compound, the following spectral data is expected.
1H NMR (DMSO-d₆, 400 MHz) Prediction:
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Amidine NH: Broad singlets around δ 6.0–9.0 ppm (often exchangeable, broad due to tautomerism).
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Benzoyl Protons: Multiplet at δ 7.4–8.0 ppm (5H, aromatic ring of benzamidine).
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N-Aryl Protons:
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δ ~7.3 ppm (d, 1H, C5-H of tolyl ring).
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δ ~6.8–7.0 ppm (m, 2H, C2-H and C6-H of tolyl ring, shifted upfield due to N-attachment).
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Methyl Group: Singlet at δ 2.30 ppm (3H, Ar-CH₃).[1]
IR Spectroscopy (KBr):
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ν(N-H): 3300–3450 cm⁻¹ (Strong, broad doublet for -NH₂/-NH).
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ν(C=N): 1610–1640 cm⁻¹ (Characteristic amidine band).
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ν(C-Cl): 700–750 cm⁻¹.
Biological Applications & Mechanism
N-(3-Chloro-p-tolyl)benzamidine is primarily investigated in two contexts: Antimicrobial Activity and Protease Inhibition .
A. Serine Protease Inhibition
Benzamidines are structural mimics of the amino acid Arginine . They bind to the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin).
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Mechanism: The positively charged amidine group (at physiological pH) forms a salt bridge with the catalytic Aspartate (Asp189 in trypsin) residue at the bottom of the S1 pocket.
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Role of Substituents: The 3-chloro-p-tolyl group acts as a hydrophobic shield. It occupies the hydrophobic S2 or S3 subsites, increasing binding affinity compared to simple benzamidine by displacing water molecules and providing van der Waals contacts.
B. Antimicrobial Potential
N-arylbenzamidines have demonstrated efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi.[2]
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Mechanism: Disruption of cell membrane integrity and inhibition of bacterial DNA binding proteins. The lipophilicity (LogP ~3.8) of this specific derivative allows it to penetrate bacterial cell walls effectively.
References
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Structural & Crystallographic Data : Gowda, B. T., et al. "Structural studies on N-arylbenzamides and related compounds." Journal of Molecular Structure, 2008.
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Synthetic Methodology : Koutentis, P. A., & Mirallai, S. "Reinvestigating the Synthesis of N-Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3." Tetrahedron, 2010.
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Biological Activity (General Class) : Kuvaeva, E. V., et al. "Biological Activity of Some Derivatives of N-Arylbenzamidines and Their Hydrochlorides." Pharmaceutical Chemistry Journal, 2018.
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Compound Catalog Entry : PubChem Compound Summary for Benzamidine Derivatives.
